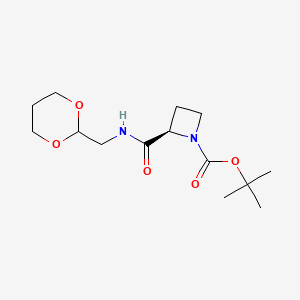![molecular formula C18H23N3O B6977019 3-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-3-oxopropanenitrile](/img/structure/B6977019.png)
3-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-3-oxopropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-3-oxopropanenitrile is a complex organic compound featuring a quinoline core linked to a piperidine ring and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-3-oxopropanenitrile typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction where 2-methylpiperidine reacts with a suitable quinoline derivative.
Attachment of the Nitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The quinoline core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the nitrile group.
Substitution: Halogenated quinoline derivatives.
科学研究应用
Chemistry
In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as acting as enzyme inhibitors or receptor modulators. Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
3-[6-(2-methylpiperidin-1-yl)-2H-quinolin-1-yl]-3-oxopropanenitrile: A structural isomer with potential differences in biological activity.
3-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-2-oxopropanenitrile: Another isomer with variations in the position of the nitrile group.
Uniqueness
The unique combination of a quinoline core, piperidine ring, and nitrile group in 3-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-3-oxopropanenitrile provides a distinct chemical scaffold that can be exploited for various applications. Its structural features allow for a wide range of chemical modifications, making it a valuable compound in both research and industrial contexts.
属性
IUPAC Name |
3-[6-(2-methylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14-5-2-3-11-20(14)16-7-8-17-15(13-16)6-4-12-21(17)18(22)9-10-19/h7-8,13-14H,2-6,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTWVQOLUPQLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC3=C(C=C2)N(CCC3)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Methyl-2-(3,3,5-trimethylcyclohexanecarbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B6976941.png)
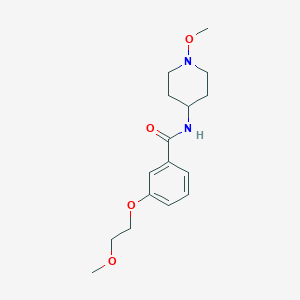
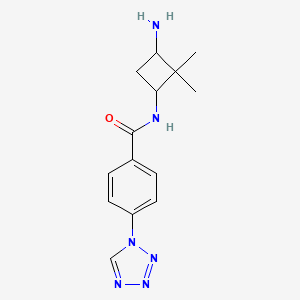
![[4-(2-Hydroxyethyl)azepan-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6976961.png)
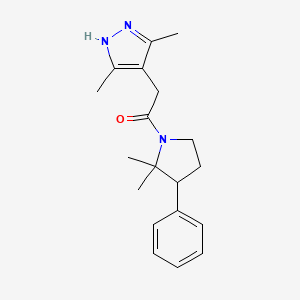
![2-amino-N-[(4-fluoro-3-methylphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B6976978.png)
![2-[2-(3,3-Dimethylpiperazine-1-carbonyl)phenoxy]acetamide](/img/structure/B6976980.png)
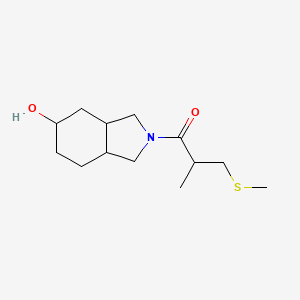
![1-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B6976999.png)
![1-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B6977006.png)

![tert-butyl (2R)-2-[2-(tetrazol-1-yl)ethylcarbamoyl]azetidine-1-carboxylate](/img/structure/B6977011.png)
![tert-butyl (2R)-2-(3-oxo-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6-carbonyl)azetidine-1-carboxylate](/img/structure/B6977022.png)
